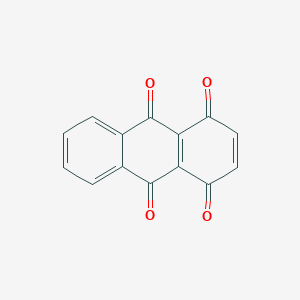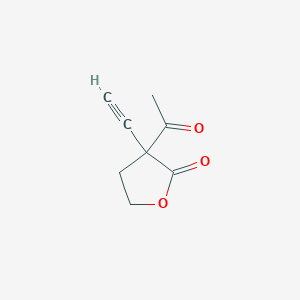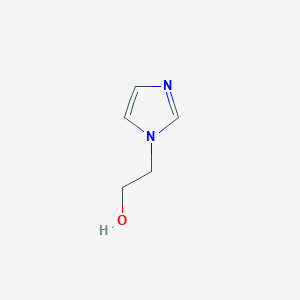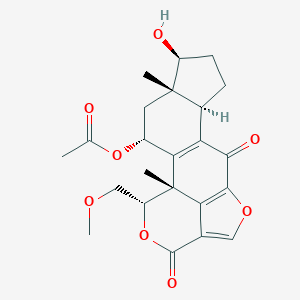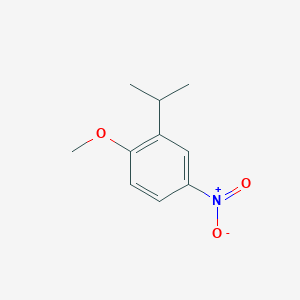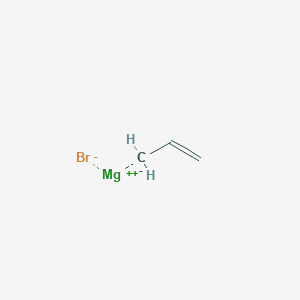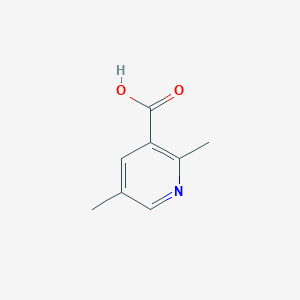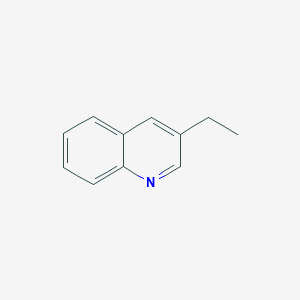
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate, commonly known as HTMA, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, medicine, and agriculture. HTMA is a chiral molecule that possesses two enantiomers, namely (R)-HTMA and (S)-HTMA.
Scientific Research Applications
HTMA has been studied extensively for its potential applications in various fields. In material science, HTMA has been used as a surfactant for the synthesis of nanoparticles, such as silver and gold nanoparticles. HTMA has also been used as a stabilizer for the synthesis of metal-organic frameworks (MOFs) and as a ligand for the synthesis of coordination polymers.
In medicine, HTMA has been studied for its potential use as a drug delivery vehicle. HTMA can form self-assembled micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. HTMA has also been studied for its antimicrobial properties and its potential use as a disinfectant.
In agriculture, HTMA has been studied for its potential use as a plant growth regulator. HTMA can enhance the growth of crops and improve their resistance to stress factors, such as drought and salinity.
Mechanism of Action
The mechanism of action of HTMA is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with other molecules. HTMA can interact with polar and nonpolar molecules, which makes it a versatile molecule for various applications.
Biochemical and Physiological Effects:
HTMA has been found to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications. HTMA has been shown to have low cytotoxicity and hemolytic activity, which are important factors for drug delivery applications.
Advantages and Limitations for Lab Experiments
HTMA has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility. HTMA can be used in a wide range of applications, from material science to medicine. However, HTMA also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of HTMA. One area of research is the development of new synthesis methods for HTMA and its derivatives. Another area of research is the exploration of new applications for HTMA, such as its potential use in catalysis and energy storage. Additionally, more research is needed to fully understand the mechanism of action of HTMA and its effects on biological systems.
Synthesis Methods
The synthesis of HTMA involves the reaction of (R)-beta-alanine with 2,4-dihydroxy-3,3-dimethylbutyraldehyde, followed by the addition of 2-hydroxyethyltrimethylammonium chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
properties
CAS RN |
10030-88-3 |
|---|---|
Product Name |
2-Hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Molecular Formula |
C14H30N2O6 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H17NO5.C5H14NO/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;1-6(2,3)4-5-7/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
HXCGBBALZREMAS-FJXQXJEOSA-M |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.C[N+](C)(C)CCO |
Other CAS RN |
10030-88-3 |
synonyms |
2-hydroxyethyltrimethylammonium (R)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-beta-alaninate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



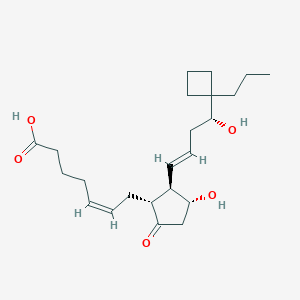

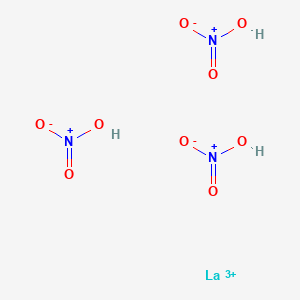
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
